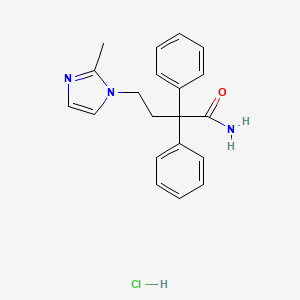

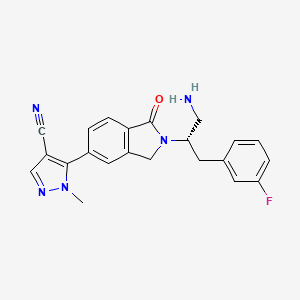

![molecular formula C17H11F2N5O2 B608156 5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol CAS No. 1354041-91-0](/img/structure/B608156.png)

5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IWP-051 is a potent, orally active sGC stimulator (EC50 = 290nM). IWP-051 showed >99% plasma protein binding, high metabolic stability, high permeability, and no efflux in a Caco-2 model of intestinal absorption. IWP-051 achieves good alignment of potency, stability, selectivity, and pharmacodynamic effects while maintaining favorable pharmacokinetic properties with once-daily dosing potential in humans.

Scientific Research Applications

Structural Analysis and Synthesis

- Structural Characterization : This compound has been studied for its structural characterization, revealing that it is essentially planar, with one of the fluorophenyl groups oriented roughly perpendicular to the rest of the molecule. Such structural insights are crucial for understanding its chemical behavior and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Metabolic Pathway Investigation

- Metabolism Analysis : Research on similar molecules has focused on their metabolic biotransformation. For instance, the metabolism of FYL-67, a novel linezolid analogue, was studied to identify its phase I metabolites, providing valuable insights into its biotransformation and potential pharmacological applications (Sang et al., 2016).

Synthesis Processes

- Process Development for Antifungal Agents : The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves a complex process where the relative stereochemistry is crucial. The development of synthetic routes for such compounds is vital for pharmaceutical applications (Butters et al., 2001).

Chemical Reactions and Properties

- Domino Reactions : The compound has been studied in the context of domino reactions, involving formal cleavage and formation of substituted pyrazole and aniline derivatives. Such reactions are significant for understanding its reactivity and potential for synthesis of novel compounds (Erkin & Ramsh, 2014).

Therapeutic Potential

- Anticancer and Antifungal Activity : Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against tumor cell lines and in vivo antitumor activity, highlighting its potential in cancer therapy (Naito et al., 2005).

- Novel Antipsychotic Agents : Certain derivatives have been found to have an antipsychotic-like profile in behavioral animal tests, which could be significant for developing new psychiatric medications (Wise et al., 1987).

Antimicrobial Applications

- Antibacterial Activity : Research on similar compounds shows potential antibacterial activity, particularly against Gram-positive organisms like MRSA, which could be relevant for developing new antibiotics (Gadakh et al., 2010).

Biochemical Research

- Inhibitory Activity Against Enzymes : Studies on pyrazole derivatives demonstrate their potential as COX-2 inhibitors, suggesting their utility in anti-inflammatory drugs (Patel et al., 2004).

properties

CAS RN |

1354041-91-0 |

|---|---|

Product Name |

5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol |

Molecular Formula |

C17H11F2N5O2 |

Molecular Weight |

355.3048 |

IUPAC Name |

5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C17H11F2N5O2/c18-11-4-2-1-3-10(11)9-24-15(13-5-6-26-23-13)7-14(22-24)16-20-8-12(19)17(25)21-16/h1-8H,9H2,(H,20,21,25) |

InChI Key |

LIVYVCAUBHXIMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=O)N3)F)C4=NOC=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

IWP-051; IWP051; IWP 051. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

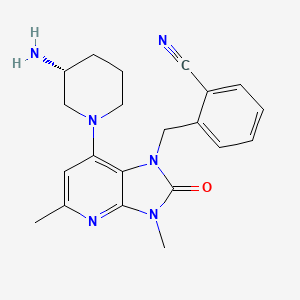

![1-tert-butyl-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B608080.png)

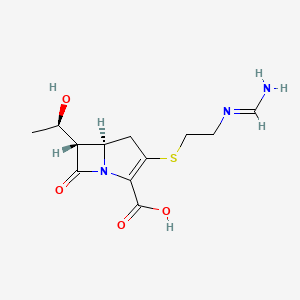

![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)

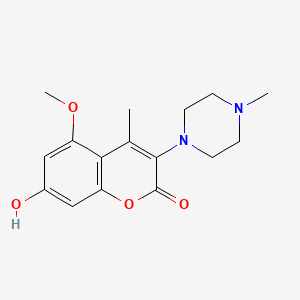

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

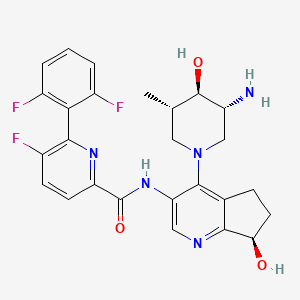

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)